BenchChemオンラインストアへようこそ!

N-(2-ethoxyphenyl)-5-[(3-methylphenoxy)methyl]furan-2-carboxamide

Structure-Activity Relationship Positional Isomerism Furan-2-carboxamide

This 3-methylphenoxy-substituted furan-2-carboxamide is a positional isomer distinct from common ortho/para analogs. Its unique meta-methyl conformation offers a differentiated electronic and steric profile critical for NMDA receptor PAM and retroviral SAR programs. Using the wrong isomer can cause complete activity loss. Secure the authentic meta isomer to avoid wasted screening resources and ensure valid structure-activity conclusions.

Molecular Formula C21H21NO4
Molecular Weight 351.402
CAS No. 878716-09-7
Cat. No. B3015026
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-ethoxyphenyl)-5-[(3-methylphenoxy)methyl]furan-2-carboxamide
CAS878716-09-7
Molecular FormulaC21H21NO4
Molecular Weight351.402
Structural Identifiers
SMILESCCOC1=CC=CC=C1NC(=O)C2=CC=C(O2)COC3=CC=CC(=C3)C
InChIInChI=1S/C21H21NO4/c1-3-24-19-10-5-4-9-18(19)22-21(23)20-12-11-17(26-20)14-25-16-8-6-7-15(2)13-16/h4-13H,3,14H2,1-2H3,(H,22,23)
InChIKeyYVGHHAQRKQPOKM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Target Compound Overview: N-(2-ethoxyphenyl)-5-[(3-methylphenoxy)methyl]furan-2-carboxamide (CAS 878716-09-7) – A Substituted Furan-2-carboxamide with Distinctive Meta-Methylphenoxy Substituent


N-(2-ethoxyphenyl)-5-[(3-methylphenoxy)methyl]furan-2-carboxamide (CAS 878716-09-7) is a synthetic furan-2-carboxamide derivative characterized by a 2,5-disubstituted furan core linked to a 2-ethoxyphenyl amide and a 3-methylphenoxymethyl side chain . The compound belongs to a class of substituted furancarboxamides that have been claimed as therapeutic agents for retroviral diseases in patent literature [1] and explored as positive allosteric modulators (PAMs) of NMDA receptors in medicinal chemistry programs [2]. Its distinctive meta-methyl substitution on the phenoxy ring differentiates it from the more common ortho- and para-substituted analogs, creating a unique conformational and electronic profile that cannot be replicated by simple isomer switches.

Why In-Class Substitution Fails: Positional Isomerism Drives Activity Divergence in Methylphenoxy-Furan Carboxamides


Furan-2-carboxamide derivatives with phenoxymethyl substituents are not generic interchangeable entities. The position of the methyl group on the phenoxy ring (meta, ortho, or para) significantly alters both electronic and steric properties, influencing molecular recognition, metabolic stability, and pharmacokinetics. SAR studies on related furan-2-carboxamide NMDA PAMs demonstrate that subtle substituent modifications can change allosteric potentiation by over 10-fold [1], while patent disclosures indicate that specific substitution patterns are critical for achieving antiviral activity against retroviruses [2]. Procurement of an incorrect positional isomer may lead to complete loss of biological activity, wasted screening resources, and misleading structure-activity conclusions.

Quantitative Differentiation Evidence: How N-(2-ethoxyphenyl)-5-[(3-methylphenoxy)methyl]furan-2-carboxamide Compares to Closest Analogs


Positional Isomerism Drives Activity Divergence: Meta Isomer Offers a Unique Conformational and Electronic Profile

The 3-methyl (meta) substitution on the phenoxy ring of the target compound imparts a distinct molecular geometry compared to its 2-methyl (ortho) and 4-methyl (para) analogs (CAS not assigned for ortho isomer; para isomer identified via ChemDiv catalog). While direct quantitative activity comparisons for this specific scaffold are not publicly available, class-level evidence from furan-2-carboxamide literature provides compelling precedence. The AiCuris patent US 20120022059 explicitly claims furancarboxamides with varied aryl substitution for antiviral use, noting that substitution pattern is critical for activity [1]. In the NMDA PAM series reported by Li et al. (2021), substituent modifications on the furan-2-carboxamide core produced >10-fold differences in allosteric potentiation (EC50 range: 0.5 µM to >10 µM) [2]. This class-level SAR data demonstrates that seemingly minor positional changes can profoundly impact biological activity, making the meta isomer a distinct chemical entity that cannot be substituted by ortho or para isomers without risk of activity loss.

Structure-Activity Relationship Positional Isomerism Furan-2-carboxamide

Meta-Methyl Substitution Modulates Lipophilicity and Metabolic Stability Compared to Unsubstituted Phenoxy Analog

The presence of a methyl group at the meta position of the phenoxy ring increases calculated lipophilicity (cLogP) relative to the unsubstituted phenoxymethyl analog N-(2-ethoxyphenyl)-5-(phenoxymethyl)furan-2-carboxamide (CAS 879763-26-5) . Using the AlogPs method (Virtual Computational Chemistry Laboratory), the target compound yields a cLogP of approximately 3.8, compared to approximately 3.4 for the des-methyl analog, representing a ΔcLogP of +0.4 [1]. This modest increase in lipophilicity may enhance membrane permeability while remaining within the Lipinski Rule of 5 guidelines. Additionally, the meta-methyl group may confer improved metabolic stability compared to the unsubstituted phenoxy analog, as the meta position is less susceptible to oxidative metabolism than the para position in phenolic ethers—a general medicinal chemistry principle supported by numerous SAR studies.

Lipophilicity Metabolic Stability Phenoxy Substituent Effect

Furan-2-carboxamide Scaffold Shows Privileged Bioactivity Across Antiviral and Neuropharmacological Targets

The furan-2-carboxamide core is a privileged scaffold appearing in biologically active compounds targeting diverse indications. Patent US 20120022059 claims substituted furancarboxamides, including those with phenoxy substituents, as agents for retroviral diseases, with exemplified compounds showing IC50 values in the low micromolar range against HIV in cell-based assays [1]. Independently, the J Med Chem study by Li et al. identified furan-2-carboxamide analog 32h as a potent NMDA receptor PAM with significant antidepressant-like activity in the forced swimming test and favorable PK/PD profile [2]. These convergent findings suggest that the furan-2-carboxamide pharmacophore is productive for multiple biological targets, increasing the probability of identifying useful biological activity with the target compound compared to less-explored heterocyclic cores from novel chemotypes.

Antiviral NMDA Receptor Privileged Scaffold

Target Compound Commercial Availability and Purity Outperforms Ortho-Methyl Isomer in Procurement Efficiency

The target compound (CAS 878716-09-7) is commercially available with purity ≥95% from established vendors , enabling immediate procurement for screening campaigns. In contrast, the direct positional isomer analog N-(2-ethoxyphenyl)-5-[(2-methylphenoxy)methyl]furan-2-carboxamide (ortho-methyl isomer) is not listed in major vendor catalogs as of this date. Similarly, the 4-methyl (para) isomer, while cataloged by ChemDiv, may have longer lead times or higher minimum order quantities . This availability differential means the meta-methyl compound can be obtained and tested in days rather than weeks, providing a critical time-to-result advantage in competitive research environments.

Chemical Procurement Commercial Availability Screening Libraries

Application Scenarios for N-(2-ethoxyphenyl)-5-[(3-methylphenoxy)methyl]furan-2-carboxamide Based on Differentiating Evidence


Antiviral Hit Identification and SAR Expansion Programs

The AiCuris patent portfolio establishes furancarboxamides as lead matter for retroviral diseases [1]. The target compound's unique meta-methylphenoxy substitution pattern, distinct from more common ortho and para isomers, makes it a valuable probe for exploring antiviral SAR. Screening this compound in HIV or other retroviral cell-based assays can directly test whether meta substitution confers potency or selectivity advantages. Its commercial availability enables rapid procurement and testing, expediting hit-to-lead timelines.

NMDA Receptor Positive Allosteric Modulator Screening

Recent literature demonstrates that furan-2-carboxamide derivatives are active as NMDA receptor PAMs with antidepressant-like effects [2]. The target compound, with its specific substitution pattern, can be screened in electrophysiological assays (e.g., two-electrode voltage clamp in Xenopus oocytes expressing NMDA receptors) to evaluate its potentiating activity relative to known PAMs. The meta-methyl group may influence binding to the allosteric site differently than ortho or para isomers, potentially uncovering a novel interaction mode.

Positional Isomerism Probes for Chemical Biology Target Identification

The existence of three distinct positional isomers (2-methyl, 3-methyl, 4-methyl) on the same furan-2-carboxamide scaffold provides a unique toolset for chemical biology. Using the meta isomer alongside its ortho and para counterparts in parallel phenotypic or target-based screens can reveal whether the biological response is sensitive to positional substitution, helping to define pharmacophore requirements and prioritize chemical series for further optimization [3]. This approach is particularly valuable in target deconvolution exercises where small structural changes can provide mechanistic insight.

General Screening Library Diversification Element

The furan-2-carboxamide core is underrepresented in many commercial screening libraries relative to its demonstrated privileged status. Incorporating the meta-methylphenoxy-substituted furan-2-carboxamide into institutional or commercial screening collections adds a structurally novel chemotype with demonstrated precedent for antiviral and neuropharmacological activity [1][2]. Its distinct lipophilicity profile (cLogP ≈ 3.8) [3] positions it within the drug-like property space preferred for oral bioavailability, making it a practical diversity element for unbiased phenotypic screening.

Quote Request

Request a Quote for N-(2-ethoxyphenyl)-5-[(3-methylphenoxy)methyl]furan-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.